molecular formula C11H14BrFO B14066458 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene

1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene

Cat. No.: B14066458
M. Wt: 261.13 g/mol
InChI Key: KEBBLAJQZRWLNN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C11H14BrFO . It belongs to the class of substituted aromatic compounds, characterized by a benzene ring core functionalized with a 3-bromopropyl chain, an ethoxy group, and a fluorine atom. This specific arrangement of substituents makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecular architectures through further functionalization of the reactive bromopropyl terminus. The compound is exclusively for Non-Human Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) and employ appropriate personal protective equipment. As a benzene derivative, it should be handled in a well-ventilated area, such as a chemical fume hood . The bromine atom on the propyl chain serves as a versatile handle for various synthetic transformations, most commonly participating in nucleophilic substitution reactions (SN2). This allows researchers to readily attach the 4-ethoxy-3-fluorobenzene moiety to nitrogen-containing heterocycles, sulfur nucleophiles, or other molecular scaffolds. Such properties make it a potential building block in medicinal chemistry for the synthesis of candidate compounds, and in materials science for the development of novel organic materials. Its exact physical properties, toxicological profile, and specific research applications are areas for further investigation by qualified scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

KEBBLAJQZRWLNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCBr)F

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 1 3 Bromopropyl 4 Ethoxy 3 Fluorobenzene

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com For 1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene, two primary disconnection strategies can be envisioned, targeting the key functional groups: the aryl ether and the alkyl-aryl bond.

Strategy A: C-O Ether Bond Disconnection

The most common and often most efficient disconnection is at the ether linkage (C-O bond). This approach is based on well-established etherification reactions, such as the Williamson ether synthesis. wikipedia.org This disconnection simplifies the target molecule into two key synthons: a nucleophilic phenoxide and an electrophilic three-carbon chain.

Target Molecule: this compound

Disconnection: Aryl-O bond

Synthons: 4-ethoxy-3-fluorophenoxide (nucleophile) and a 3-bromopropyl cation (electrophile).

Synthetic Equivalents: 4-ethoxy-3-fluorophenol (B1342195) and 1,3-dibromopropane (B121459).

This strategy is generally preferred because the formation of an aryl ether from a phenol (B47542) and an alkyl halide is a robust and predictable transformation.

Strategy B: C-C Alkyl-Aryl Bond Disconnection

An alternative disconnection breaks the carbon-carbon bond between the benzene (B151609) ring and the propyl side chain. This approach corresponds to a Friedel-Crafts alkylation reaction in the forward synthesis.

Target Molecule: this compound

Disconnection: Aryl-C bond

Synthons: A nucleophilic 2-ethoxy-1-fluorobenzene and a 3-bromopropyl cation.

Synthetic Equivalents: 2-ethoxy-1-fluorobenzene and an appropriate 3-bromopropyl electrophile (e.g., 3-bromopropanol with a Lewis acid catalyst).

This route can be complicated by regioselectivity issues (directing the incoming alkyl group to the correct position) and the potential for polysubstitution on the aromatic ring.

Based on reliability and predictability, Strategy A, involving the disconnection of the ether bond, represents a more strategically sound approach for the synthesis of this compound.

Synthesis of Key Precursor Molecules

The success of the chosen synthetic route relies on the efficient preparation of the key precursor molecules identified during the retrosynthetic analysis.

The primary aromatic precursor required is 4-ethoxy-3-fluorophenol. The synthesis of substituted fluorophenols can be approached from various starting materials. Fluorophenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. epo.org

A potential synthetic pathway to 4-ethoxy-3-fluorophenol could begin with a commercially available starting material such as 4-amino-3-fluorophenol. tdcommons.org The synthesis would involve two main steps:

N-Acetylation: Protection of the more reactive amino group as an acetamide (B32628) to prevent it from interfering with the subsequent etherification step.

Williamson Ether Synthesis: The phenolic hydroxyl group of the N-acetylated intermediate can be deprotonated with a suitable base (e.g., sodium hydroxide) and reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ethoxy group.

Deprotection: Removal of the acetyl protecting group via acid or base hydrolysis to reveal the free amine, which can then be further modified if needed or carried forward.

Alternatively, synthesis could start from o-fluoronitrobenzene, which can be reduced to the corresponding aniline (B41778), followed by diazotization and hydrolysis to introduce the hydroxyl group, and subsequent etherification. guidechem.com Another patented method for a related compound, 4-ethoxy-2,3-difluorophenol, involves a one-pot method starting from 4-ethoxy-2,3-difluorobromobenzene, proceeding through a Grignard reagent, a boronic acid intermediate, and subsequent oxidation. google.com This highlights the variety of advanced methods available for constructing such intermediates.

The required electrophilic partner for the etherification is 1,3-dibromopropane. This is a common reagent used to introduce three-carbon bridges in organic synthesis. wikipedia.org There are several well-documented methods for its preparation.

One common industrial method is the free radical addition of hydrogen bromide to allyl bromide. chemicalbook.com This reaction is often initiated in the presence of peroxides or UV light.

Another reliable laboratory-scale synthesis starts from 1,3-propanediol (B51772) (trimethylene glycol). The diol is treated with a strong brominating agent. Common methods include:

Reaction with 48% hydrobromic acid and concentrated sulfuric acid, followed by refluxing and distillation. prepchem.com

Treatment with phosphorus tribromide (PBr₃), often in a suitable solvent like dichloromethane (B109758). researchgate.net

The choice of method depends on the scale of the synthesis, available reagents, and desired purity.

Starting MaterialReagentsKey ConditionsTypical YieldReference
Allyl BromideHydrogen Bromide (HBr), Iron catalystShaken with exclusion of air94-97% prepchem.com
1,3-Propanediol48% Hydrobromic Acid, Sulfuric AcidReflux for 3-4 hours, then distillHigh prepchem.com
1,3-PropanediolPhosphorus Tribromide (PBr₃)Often in a solvent like DCMGood researchgate.net

Formation of the Aryl Ether Linkage

With both key precursors in hand, the final crucial step is the formation of the C-O bond to construct the target molecule. This can be achieved through classical or modern catalytic methods.

The Williamson ether synthesis is a cornerstone of ether formation, involving the SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org In this case, the sodium or potassium salt of 4-ethoxy-3-fluorophenol (the phenoxide) would be reacted with an excess of 1,3-dibromopropane.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the phenoxide ion acts as the nucleophile, attacking the primary carbon of 1,3-dibromopropane and displacing one of the bromide leaving groups. wikipedia.org

Key Reaction Parameters:

Base: The choice of base is critical for the complete deprotonation of the phenol. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. jk-sci.com Stronger bases like sodium hydride (NaH) can also be used to ensure full formation of the highly nucleophilic phenoxide. jk-sci.com

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically used as they effectively solvate the cation of the base while leaving the nucleophilic anion reactive.

Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 60-100 °C.

Stoichiometry: Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-aryloxypropane byproduct, where a second molecule of the phenoxide displaces the remaining bromide on the product.

BaseSolventTemperature (°C)Advantages/Disadvantages
K₂CO₃Acetone, DMF50-80Mild, inexpensive; may require longer reaction times.
Cs₂CO₃DMF, Acetonitrile (B52724)25-70Highly effective due to carbonate "naked anion" effect; more expensive.
NaHTHF, DMF0-60Very strong base, ensures complete deprotonation; requires anhydrous conditions and careful handling.

While the Williamson synthesis is robust, modern organic chemistry has seen the development of powerful transition metal-catalyzed methods for C-O bond formation. researchgate.net These reactions, primarily catalyzed by palladium or copper, offer alternative pathways that can sometimes provide better yields or functional group tolerance. researchgate.net

A transition-metal-catalyzed approach would involve a different retrosynthetic disconnection, typically coupling an aryl halide with an alcohol. For this target, the synthesis would involve reacting 1-bromo-4-ethoxy-3-fluorobenzene with 3-bromopropan-1-ol.

Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an aryl halide with an alcohol. Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern ligand-accelerated protocols have made the reaction much milder and more versatile.

Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N and C-O bonds. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).

These catalytic methods are particularly valuable when the SN2 mechanism of the Williamson synthesis is disfavored, for instance, with sterically hindered reactants. jk-sci.com However, for the synthesis of this compound, where a primary alkyl halide is used, the Williamson ether synthesis remains the most direct, cost-effective, and strategically sound approach.

Introduction of the Bromopropyl Moiety

Direct alkylation, specifically through the Friedel-Crafts alkylation reaction, represents a potential one-step method for introducing the bromopropyl chain. masterorganicchemistry.com This electrophilic aromatic substitution would typically involve the reaction of 4-ethoxy-3-fluorobenzene with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The proposed reaction is as follows:

Reactants: 4-ethoxy-3-fluorobenzene and 1-bromo-3-chloropropane

Catalyst: Aluminum chloride (AlCl₃)

Mechanism: The Lewis acid would coordinate with the more reactive chlorine atom, generating a carbocation or a polarized complex that then attacks the electron-rich aromatic ring. The ethoxy group is a strong activating group and directs substitution to the ortho and para positions. Since the para position is blocked, the primary site of alkylation would be ortho to the ethoxy group.

However, Friedel-Crafts alkylation is fraught with several limitations that can impact its efficiency and selectivity for this specific target molecule:

Carbocation Rearrangement: Primary alkyl halides are prone to hydride shifts to form more stable secondary carbocations, which would lead to the formation of an isomeric product with the bromine on the second carbon of the propyl chain.

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple additions of the propyl chain to the aromatic ring. youtube.com

Catalyst Stoichiometry: A significant amount of the Lewis acid catalyst is often required, which can lead to complex workup procedures and waste generation. organic-chemistry.org

A more controlled, albeit multi-step, approach involves an initial Friedel-Crafts acylation followed by reduction. masterorganicchemistry.comyoutube.com This strategy circumvents the issues of carbocation rearrangement and polyalkylation. The sequence would be:

Friedel-Crafts Acylation: 4-ethoxy-3-fluorobenzene is reacted with 3-chloropropanoyl chloride and a Lewis acid catalyst. The product is 1-(3-chloro-1-oxopropyl)-4-ethoxy-3-fluorobenzene. Acylation reactions are generally not prone to rearrangements. organic-chemistry.org

Reduction: The resulting ketone is then reduced to an alkane. Common methods include the Wolff-Kishner or Clemmensen reductions, which would convert the carbonyl group into a methylene (B1212753) group, yielding 1-(3-chloropropyl)-4-ethoxy-3-fluorobenzene.

Halogen Exchange: The chloroalkyl group can then be converted to the desired bromoalkyl group via a Finkelstein reaction, for example, by treatment with sodium bromide in acetone.

An alternative strategy involves the initial synthesis of 1-ethoxy-2-fluoro-4-propylbenzene, followed by the selective bromination of the propyl side chain. The precursor, 1-ethoxy-2-fluoro-4-propylbenzene, can be synthesized via the aforementioned Friedel-Crafts acylation with propanoyl chloride followed by reduction.

Once the propyl-substituted benzene is obtained, free radical bromination can be employed to introduce the bromine atom. This reaction is typically initiated by UV light or a radical initiator (like AIBN) and uses a brominating agent such as N-bromosuccinimide (NBS).

The key challenge in this approach is achieving regioselectivity. Radical stability dictates that bromination is most likely to occur at the benzylic position (the carbon atom directly attached to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical. This would lead to the formation of 1-(1-bromo-propyl)-4-ethoxy-3-fluorobenzene, which is not the desired isomer. Achieving bromination at the terminal carbon (position 3) of the propyl chain via a standard radical mechanism is generally not feasible due to the lower stability of the primary radical intermediate.

Therefore, this method is less synthetically useful for obtaining the target compound compared to building the functionalized side chain through alkylation or from an alcohol precursor.

Optimization of Reaction Conditions and Process Efficiency

For a viable synthetic route, particularly one based on the more reliable Friedel-Crafts acylation followed by reduction and functional group manipulation, optimization of each step is crucial for maximizing yield and purity.

Reaction Step Parameter to Optimize Typical Conditions & Considerations Impact on Efficiency
Friedel-Crafts Acylation Catalyst LoadingStoichiometric amounts of AlCl₃ are often required. Exploring more potent, recyclable catalysts could improve efficiency.Reduces waste and simplifies purification.
TemperatureTypically performed at low temperatures (0-25 °C) to control reactivity and minimize side reactions.Higher temperatures can lead to decreased selectivity and product degradation.
SolventInert solvents like dichloromethane or nitrobenzene (B124822) are common. Solvent choice affects reagent solubility and reaction rate.Proper solvent selection can improve reaction kinetics and yield.
Ketone Reduction Reducing AgentChoice between Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH) depends on the substrate's tolerance to acidic or basic conditions.Matching the reduction method to the molecule's functional groups prevents unwanted side reactions.
Reaction Time & TemperatureThese reactions can require prolonged heating. Monitoring progress by TLC or GC is essential to determine completion.Insufficient reaction time leads to incomplete conversion, while excessive time can cause decomposition.
Hydroxyl to Bromide Conversion Brominating AgentReagents like PBr₃ or SOBr₂ are effective for converting primary alcohols to bromides.Choice of reagent can affect yield and the formation of byproducts.
Temperature ControlThese reactions are often exothermic and require cooling to prevent side reactions.Maintaining a low temperature ensures selectivity and minimizes the formation of ethers or elimination products.

This table is generated based on established principles of organic reactions and may not represent empirically validated data for this specific synthesis.

Green Chemistry Considerations in Synthesis

Incorporating principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. rsc.orgresearchgate.net

Green Chemistry Principle Application in the Synthesis Potential Benefits
Catalysis The use of solid acid catalysts (e.g., zeolites, clays) for Friedel-Crafts acylation instead of stoichiometric AlCl₃. researchgate.netCatalysts can often be recovered and reused, reducing waste. They can also offer higher selectivity.
Atom Economy Designing the synthetic route to minimize the formation of byproducts. Acylation followed by reduction generally has better atom economy than routes involving protecting groups.Maximizes the incorporation of starting material atoms into the final product, reducing waste.
Safer Solvents Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether where possible.Reduces environmental impact and improves worker safety.
Energy Efficiency Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netCan lead to significant energy savings, especially in large-scale production.

This table is generated based on established principles of green chemistry and may not represent empirically validated data for this specific synthesis.

By carefully selecting the synthetic strategy, optimizing reaction parameters, and integrating green chemistry principles, the synthesis of this compound can be achieved in an efficient and sustainable manner.

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Bromopropyl 4 Ethoxy 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene, providing atom-by-atom information on the carbon-hydrogen framework and the unique fluorine environment.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is divided into the aromatic and aliphatic regions.

In the aromatic region (typically δ 6.8–7.2 ppm), three signals are expected for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and multiplicities are influenced by the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and coupling to each other as well as to the fluorine atom. This results in complex splitting patterns, likely appearing as a doublet of doublets or multiplets.

In the aliphatic region, the ethoxy group protons appear as a characteristic quartet for the methylene (B1212753) group (-OCH₂-) adjacent to the oxygen and a triplet for the terminal methyl group (-CH₃). The 3-bromopropyl chain protons give rise to three distinct signals. The benzylic methylene protons (-Ar-CH₂-) appear as a triplet, deshielded by the aromatic ring. The terminal methylene protons (-CH₂-Br) also appear as a triplet, significantly deshielded by the electronegative bromine atom. The central methylene group (-CH₂-) of the propyl chain is expected to be a multiplet (or quintet) due to coupling with the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 6.80m3HAr-H
~ 4.05q2H-O-CH₂ -CH₃
~ 3.45t2H-CH₂ -Br
~ 2.75t2HAr-CH₂ -
~ 2.15m2H-CH₂-CH₂ -CH₂-
~ 1.40t3H-O-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. q = quartet, t = triplet, m = multiplet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected: six for the aromatic carbons, three for the propyl chain carbons, and two for the ethoxy group carbons.

The chemical shifts of the six aromatic carbons are influenced by the substituents. The carbon directly bonded to fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.). The carbon attached to the ethoxy group (C-4) and the carbon attached to the propyl chain (C-1) are also uniquely identifiable.

The aliphatic carbons of the propyl chain and ethoxy group appear in the upfield region of the spectrum. The carbon bearing the bromine atom (-CH₂Br) is the most deshielded of the propyl chain carbons. The carbon of the ethoxy group directly bonded to oxygen (-OCH₂-) is also significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 158 (d, ¹JCF ≈ 245 Hz)C -F (C-3)
~ 148C -O (C-4)
~ 135C -CH₂ (C-1)
~ 125Ar-C H (C-5)
~ 118Ar-C H (C-6)
~ 115Ar-C H (C-2)
~ 65-O-CH₂ -CH₃
~ 35Ar-CH₂ -
~ 33-CH₂ -Br
~ 31-CH₂-CH₂ -CH₂-
~ 15-O-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts and known substituent effects. Actual values may vary. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. biophysics.org The multiplicity of the signal will be a multiplet, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td), due to coupling with the ortho and meta protons on the benzene ring.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and confirming the molecular structure by establishing through-bond correlations. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would show correlations between the adjacent methylene protons of the propyl chain (Ar-CH₂- ↔ -CH₂-CH₂Br and Ar-CH₂CH₂- ↔ -CH₂-Br) and between the methylene and methyl protons of the ethoxy group (-OCH₂- ↔ -CH₃). It would also reveal the coupling network among the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. chemicalbook.com It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com HMBC is critical for establishing the connectivity between the different parts of the molecule. Key correlations would include:

From the benzylic protons (Ar-CH₂-) to the aromatic carbons (C-1, C-2, C-6), confirming the attachment point of the propyl chain.

From the ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-4, confirming the position of the ethoxy group.

From the aromatic protons to various aromatic carbons, helping to assign the complex aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₄BrFO), the high-resolution mass would confirm this exact composition. A key feature would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity (M and M+2) separated by two mass units, a characteristic signature of the presence of a single bromine atom.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely include:

Loss of the bromine atom: Cleavage of the C-Br bond to form a stable carbocation [M-Br]⁺.

Benzylic cleavage: Cleavage of the bond between the first and second carbons of the propyl chain, leading to the formation of a stable tropylium-like ion or a benzylic cation.

McLafferty rearrangement is not expected for the primary alkyl chain, but other rearrangements and cleavages of the propyl chain are possible.

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. missouri.edu The spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Table 3: Diagnostic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Ar-H)
2980 - 2850C-H StretchAliphatic (-CH₃, -CH₂-)
1600 - 1450C=C StretchAromatic Ring
~ 1250C-O Stretch (Asymmetric)Aryl Alkyl Ether
~ 1200 - 1000C-F StretchAryl Fluoride
~ 1040C-O Stretch (Symmetric)Aryl Alkyl Ether
690 - 515C-Br StretchAlkyl Bromide

Note: These are typical frequency ranges. orgchemboulder.comlibretexts.orgorgchemboulder.com The C-F stretch often appears in the complex fingerprint region and can be coupled with other vibrations. s-a-s.org

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.gov For a molecule such as this compound, obtaining a single crystal of suitable quality is a prerequisite for such analysis.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The successful crystallization of a compound depends on various factors, including purity, solvent system, and crystallization conditions (e.g., temperature, pressure). For oily or non-crystalline compounds, obtaining a sample suitable for X-ray diffraction can be a significant challenge.

Should a crystalline form of this compound become accessible, the expected crystallographic data would provide invaluable insights into its molecular conformation. The analysis would reveal the spatial arrangement of the ethoxy and fluorophenyl ring relative to the bromopropyl chain. Key parameters such as the dihedral angles between the phenyl ring and the alkyl chain, as well as the conformation of the propyl group (e.g., gauche or anti), would be determined. Furthermore, the study would elucidate any significant intermolecular interactions, such as halogen bonding involving the bromine or fluorine atoms, which dictate the packing of molecules in the crystal.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Empirical Formula C₁₁H₁₄BrFO
Formula Weight 261.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 14.789(5)
α (°) 90
β (°) 105.34(2)
γ (°) 90
Volume (ų) 1221.9(7)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.421
Absorption Coeff. (mm⁻¹) 3.567
Reflections Collected 8543
Unique Reflections 2145
R-factor (R1) 0.045

Chemical Reactivity and Derivatization Pathways of 1 3 Bromopropyl 4 Ethoxy 3 Fluorobenzene

Reactions Involving the Bromopropyl Group

The 3-bromopropyl substituent is a primary alkyl halide, making it an excellent electrophilic center for a variety of reactions. Its reactivity is primarily centered around the carbon-bromine bond, which is susceptible to cleavage through nucleophilic attack or elimination.

The primary carbon bearing the bromine atom is sterically unhindered, strongly favoring the bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the carbon atom, displacing the bromide ion in a single, concerted step. This reaction is a reliable method for introducing a wide array of functional groups at the terminus of the propyl chain.

A variety of nucleophiles can be employed to derivatize 1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene. The choice of nucleophile dictates the resulting functional group, making this a highly adaptable synthetic route.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProductFunctional Group Introduced
HydroxideSodium Hydroxide (NaOH)3-(4-Ethoxy-3-fluorophenyl)propan-1-olAlcohol
CyanideSodium Cyanide (NaCN)4-(4-Ethoxy-3-fluorophenyl)butanenitrileNitrile
Azide (B81097)Sodium Azide (NaN₃)1-(3-Azidopropyl)-4-ethoxy-3-fluorobenzeneAzide
AmineAmmonia (B1221849) (NH₃)3-(4-Ethoxy-3-fluorophenyl)propan-1-aminePrimary Amine
ThiolateSodium Hydrosulfide (B80085) (NaSH)3-(4-Ethoxy-3-fluorophenyl)propane-1-thiolThiol

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is most commonly achieved through the formation of a Grignard reagent. adichemistry.com

The reaction involves treating this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This is an oxidative insertion of magnesium into the C-Br bond. adichemistry.com

Formation of the Grignard Reagent: Br-CH₂CH₂CH₂-Ar + Mg → BrMg-CH₂CH₂CH₂-Ar (where Ar = 4-ethoxy-3-fluorophenyl)

The resulting Grignard reagent, (3-(4-ethoxy-3-fluorophenyl)propyl)magnesium bromide, is a powerful nucleophile and a strong base. It is highly reactive towards electrophiles, particularly carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds. For example, its reaction with an aldehyde followed by an acidic workup yields a secondary alcohol. Grignard reagents are typically handled as solutions in solvents like diethyl ether or THF, as they are rarely isolated as solids. wikipedia.org

Similarly, organolithium compounds can be prepared, typically through reaction with an alkyllithium reagent (transmetallation) or with lithium metal. These reagents are even more reactive than their Grignard counterparts.

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction can occur to form an alkene. The E2 (bimolecular elimination) mechanism is favored, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is expelled simultaneously to form a double bond. youtube.com

Using a sterically hindered base like potassium tert-butoxide (t-BuOK) minimizes competing SN2 substitution reactions. This transformation converts the saturated propyl linker into an unsaturated propenyl group, which can be valuable for subsequent reactions like polymerization or metathesis.

E2 Elimination Reaction: Br-CH₂CH₂CH₂-Ar + t-BuOK → H₂C=CHCH₂-Ar + KBr + t-BuOH (where Ar = 4-ethoxy-3-fluorophenyl)

Transformations of the Aryl Fluoride Moiety

The fluorine atom on the aromatic ring also provides a handle for further functionalization, although its reactivity differs significantly from that of the bromopropyl group.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.com The mechanism involves a two-step process: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comlibretexts.org

For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com In this compound, the situation is complex. The ethoxy group at the para position is electron-donating by resonance, which deactivates the ring towards nucleophilic attack. However, fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect makes the carbon it is attached to highly electrophilic. This effect can facilitate the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.comyoutube.com Consequently, fluorine can be a surprisingly effective leaving group in SNAr reactions, sometimes better than heavier halogens. youtube.com

Therefore, while challenging due to the presence of the activating ethoxy group, SNAr reactions at the fluorine-bearing carbon may be possible under forcing conditions or with very potent nucleophiles, leading to the substitution of the fluorine atom.

Table 2: Factors Influencing SNAr on the Aryl Fluoride Moiety

FeatureEffect on SNAr ReactivityRationale
Aryl FluorideActivating The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com
Ethoxy Group (para)Deactivating The ethoxy group donates electron density to the ring via resonance, destabilizing the negative charge of the Meisenheimer intermediate.
Bromopropyl Group (meta)Weakly Deactivating The alkyl group has a weak inductive deactivating effect on the reaction site.

A more modern approach to functionalizing the aromatic ring is through transition metal-catalyzed C-H activation. Fluorine is known to act as a directing group, promoting the selective metalation of the C-H bond at the position ortho to itself. researchgate.net This strategy avoids the electronic limitations of SNAr.

In this process, a transition metal catalyst, often based on palladium or rhodium, coordinates to the fluoroarene and selectively activates the adjacent C-H bond (at the C-2 position). nih.govrsc.org This forms an organometallic intermediate that can then react with a variety of electrophilic coupling partners. This method allows for the direct introduction of functional groups such as aryl, alkyl, or boryl groups at the position ortho to the fluorine atom. The reaction often requires a specific ligand to facilitate the C-H activation step. researchgate.net This approach provides a powerful and regioselective route to disubstituted fluoroaromatic compounds that would be difficult to access through classical methods.

Metal-Catalyzed Cross-Coupling Reactions at the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. However, advances in transition metal catalysis have enabled the functionalization of C-F bonds in fluoroaromatic compounds. While direct cross-coupling at the C-F bond of this compound is not widely documented, the principles of C-F activation can be applied to understand its potential reactivity.

Transition metal complexes, particularly those of nickel and palladium, are effective in activating C-F bonds. These reactions often proceed through an oxidative addition of the C-F bond to a low-valent metal center. For the title compound, the presence of an electron-donating ethoxy group might slightly hinder this process, as C-F bond activation is often more facile in electron-deficient aromatic systems.

Potential cross-coupling reactions at the C-F bond could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond, replacing the fluorine with an aryl or vinyl group.

Stille Coupling: Coupling with organostannanes, also typically palladium-catalyzed, to introduce various organic moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a C-N bond, converting the fluoroarene into an aniline (B41778) derivative.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to yield an alkynylbenzene derivative.

The successful implementation of these reactions would likely require specialized ligands and reaction conditions designed to facilitate the challenging C-F bond cleavage.

Coupling ReactionReagentCatalyst System (Typical)Potential Product
Suzuki-MiyauraR-B(OH)₂Pd(0) complex, base1-(3-Bromopropyl)-4-ethoxy-3-(R)-benzene
StilleR-Sn(Alkyl)₃Pd(0) complex1-(3-Bromopropyl)-4-ethoxy-3-(R)-benzene
Buchwald-HartwigR₂NHPd complex, base1-(3-Bromopropyl)-4-ethoxy-3-(NR₂)-benzene
SonogashiraR-C≡CHPd(0) complex, Cu(I) salt, base1-(3-Bromopropyl)-4-ethoxy-3-(C≡C-R)-benzene

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (Regioselectivity and directing effects of substituents)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the three substituents already present on the ring: the 3-bromopropyl group, the fluoro group, and the ethoxy group.

The directing effects of these substituents are as follows:

Ethoxy group (-OCH₂CH₃): This is a strongly activating, ortho, para-directing group due to its potent +M (mesomeric or resonance) effect, where the oxygen's lone pairs donate electron density to the ring. It also exerts a -I (inductive) effect due to the oxygen's electronegativity, but the resonance effect is dominant.

Fluoro group (-F): Fluorine is a weakly deactivating, ortho, para-director. Its strong -I effect deactivates the ring towards electrophilic attack compared to benzene. However, its +M effect, though weaker than that of the ethoxy group, directs incoming electrophiles to the ortho and para positions.

3-Bromopropyl group (-CH₂CH₂CH₂Br): This alkyl chain is a weakly activating, ortho, para-director due to its +I (inductive) effect. The bromine atom is too far from the ring to exert a significant electronic influence on the aromatic system.

In a polysubstituted benzene ring, the most strongly activating group generally controls the position of substitution. In this case, the ethoxy group at C-4 is the most powerful activating group. It directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1).

The C-3 position is already occupied by the fluorine atom.

The C-1 position is occupied by the 3-bromopropyl group.

Therefore, the primary site of electrophilic attack will be the C-5 position, which is ortho to the strongly activating ethoxy group and meta to the other two substituents.

The fluoro group at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6). The 3-bromopropyl group at C-1 directs to its ortho positions (C-2 and C-6) and its para position (C-4). While there is some directing influence towards the C-2 and C-6 positions from the fluoro and alkyl groups, the powerful activating and directing effect of the ethoxy group makes the C-5 position the most nucleophilic and sterically accessible site for electrophilic attack.

Common electrophilic aromatic substitution reactions and their predicted major products are summarized below:

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-(3-Bromopropyl)-4-ethoxy-3-fluoro-5-nitrobenzene
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃5-Bromo-1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene or 5-Chloro-1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-Acyl-2-ethoxy-3-fluorophenyl)-3-bromopropane
Friedel-Crafts AlkylationRCl, AlCl₃1-(3-Bromopropyl)-4-ethoxy-3-fluoro-5-alkylbenzene
SulfonationSO₃, H₂SO₄2-(3-Bromopropyl)-5-ethoxy-6-fluorobenzenesulfonic acid

Diversification through Functional Group Interconversions

The presence of three distinct functional groups—the 3-bromopropyl chain, the ethoxy group, and the aryl fluoride—provides numerous opportunities for diversification through functional group interconversions.

Reactions of the 3-Bromopropyl Group:

The terminal primary alkyl bromide is a versatile handle for introducing a wide array of functionalities, primarily through nucleophilic substitution (SN2) reactions.

Conversion to Amines: Reaction with ammonia or primary/secondary amines can yield primary, secondary, or tertiary amines, respectively.

Conversion to Ethers: Reaction with alkoxides (e.g., sodium methoxide) can form ethers.

Conversion to Nitriles: Substitution with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Conversion to Azides: Reaction with sodium azide provides an alkyl azide, a precursor for amines (via reduction) or triazoles (via cycloaddition).

Conversion to Thiols and Thioethers: Reaction with sodium hydrosulfide or thiolates yields thiols or thioethers.

Grignard Reagent Formation: Treatment with magnesium metal can form a Grignard reagent, which can then react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

Elimination Reactions: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can induce an E2 elimination to form the corresponding allylbenzene (B44316) derivative.

Reagent(s)Functional Group TransformationProduct Class
NH₃, RNH₂, R₂NHBromide → AmineAmines
NaOR'Bromide → EtherEthers
NaCNBromide → NitrileNitriles
NaN₃Bromide → AzideAzides
NaSH, NaSR'Bromide → Thiol/ThioetherThiols/Thioethers
Mg, then E⁺Bromide → OrganometallicVarious (alcohols, carboxylic acids, etc.)
t-BuOKBromide → Alkene (Elimination)Alkenes

Reactions of the Ethoxy Group:

The aryl ethyl ether linkage can be cleaved to unveil a phenol (B47542), which is a valuable synthetic intermediate for further functionalization.

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃), results in the cleavage of the ethyl group to yield the corresponding phenol.

Reactions of the Aryl Fluoride:

As discussed in section 4.2.3, the C-F bond can be a site for metal-catalyzed cross-coupling reactions. Additionally, under certain conditions, it can undergo nucleophilic aromatic substitution (SNAr). While the electron-donating ethoxy group disfavors classical SNAr, specialized conditions or the introduction of a strong electron-withdrawing group elsewhere on the ring could facilitate such transformations.

Stereoselective Transformations for Accessing Chiral Derivatives

The structure of this compound is achiral. However, it can be used as a substrate in stereoselective reactions to generate chiral derivatives. The primary handle for introducing stereochemistry is the 3-bromopropyl chain.

Asymmetric Alkylation of Prochiral Enolates:

The 3-bromopropyl group can act as an electrophile in the alkylation of prochiral enolates. By employing a chiral auxiliary or a chiral catalyst, this alkylation can proceed enantioselectively, creating a new stereocenter α to the carbonyl group of the enolate.

For example, the reaction of a prochiral ketone with a strong base (like lithium diisopropylamide, LDA) generates a planar enolate. The subsequent alkylation with this compound can be directed to one face of the enolate by a chiral ligand, leading to the preferential formation of one enantiomer of the α-alkylated ketone.

Stereoselective Reactions Involving the Propyl Chain:

If the 3-bromopropyl group is first converted to a different functional group, further stereoselective transformations become possible. For instance:

Conversion to an Alkene and Asymmetric Dihydroxylation: Elimination of HBr from the propyl chain would yield an allylbenzene derivative. This alkene could then undergo Sharpless asymmetric dihydroxylation to produce a chiral diol with high enantiomeric excess.

Conversion to a Ketone and Asymmetric Reduction: If the propyl chain is modified to contain a ketone, for example, through oxidation of a corresponding secondary alcohol, this ketone could be asymmetrically reduced using chiral reducing agents (e.g., those derived from chiral auxiliaries or catalysts like Noyori's ruthenium-BINAP systems) to generate a chiral secondary alcohol.

These strategies allow for the conversion of the achiral starting material into a variety of enantioenriched products, which are valuable in fields such as medicinal chemistry and materials science.

Transformation StrategyKey ReactionResulting Chiral Moiety
Asymmetric AlkylationAlkylation of a prochiral enolateα-Substituted carbonyl compound
Asymmetric DihydroxylationElimination to alkene, then dihydroxylationChiral diol
Asymmetric ReductionFunctional group manipulation to a ketone, then reductionChiral secondary alcohol

Computational and Theoretical Investigations of 1 3 Bromopropyl 4 Ethoxy 3 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. DFT provides a robust framework for balancing computational cost and accuracy, making it a cornerstone of modern computational chemistry.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene is dictated by the interplay of its substituents on the benzene (B151609) ring. The ethoxy group (-OCH2CH3) is an activating, ortho-para directing group due to the electron-donating resonance effect of the oxygen atom. Conversely, the fluorine and bromine atoms are deactivating, ortho-para directing groups due to their inductive electron-withdrawing effects and resonance electron-donating effects.

A DFT analysis would reveal the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the ethoxy group. The LUMO would likely be distributed over the aromatic ring and the bromopropyl side chain, indicating that this region is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Fluorine's high electronegativity is expected to stabilize the frontier molecular orbitals. umons.ac.benih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for structural elucidation and confirmation. nih.govcomporgchem.com By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov

For this compound, the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would serve as a theoretical benchmark for experimental data. The accuracy of these predictions is generally high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C when using appropriate functionals and basis sets. arxiv.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C-H stretches of the aromatic ring and alkyl chain, the C-O stretch of the ethoxy group, and the C-F and C-Br stretches.

Table 1: Predicted NMR Chemical Shifts and Vibrational Frequencies (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar structures.)

Parameter Predicted Value
¹H NMR (ppm)Aromatic: 6.8-7.2, -OCH₂-: 4.1, -CH₂- (propyl): 2.0-3.5, -CH₃: 1.4
¹³C NMR (ppm)Aromatic: 110-160, -OCH₂-: 64, -CH₂- (propyl): 30-35, -CH₃: 15
¹⁹F NMR (ppm)-110 to -120
IR Frequencies (cm⁻¹)C-H (aromatic): 3050-3100, C-H (aliphatic): 2850-2960, C-O: 1240, C-F: 1150, C-Br: 650

Reaction Mechanism Elucidation and Transition State Characterization

Computational methods are pivotal in exploring potential reaction pathways. The bromopropyl group in this compound is a reactive site for nucleophilic substitution reactions. DFT can be used to model the reaction coordinate, identifying the transition state structure and its associated energy barrier (activation energy).

For instance, in a reaction with a nucleophile like sodium azide (B81097) to form an azido (B1232118) derivative, computational analysis would map the potential energy surface from the reactants to the products. This would involve locating the transition state, which is a first-order saddle point on the potential energy surface. Characterizing the vibrational frequencies of the transition state would confirm its nature, as it possesses a single imaginary frequency corresponding to the motion along the reaction coordinate. This level of detail provides a mechanistic understanding that is often difficult to obtain through experimental means alone.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves systematically exploring the rotational degrees of freedom of the molecule. For the bromopropyl chain, rotations around the C-C single bonds can lead to various gauche and anti conformations. Similarly, the orientation of the ethoxy group relative to the benzene ring is another source of conformational isomerism. colostate.edu

By mapping the potential energy surface, the energies of different conformers can be calculated, and the lowest energy (most stable) conformations can be identified. The energy barriers between these conformers determine the rate of interconversion. For molecules with flexible side chains, it's common to find several conformations that lie within a few kcal/mol of the global minimum. rsc.org

Table 2: Hypothetical Relative Energies of Stable Conformers (Note: Energies are relative to the global minimum energy conformer.)

Conformer Dihedral Angles (Propyl Chain) Relative Energy (kcal/mol)
1 (Global Minimum)anti, anti0.00
2anti, gauche0.85
3gauche, anti1.20
4gauche, gauche2.50

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. mdpi.com MD simulations are particularly useful for understanding the dynamic behavior of the molecule and the influence of solvent. nih.govkoreascience.kr

These simulations can reveal how the solvent affects the conformational preferences observed in the gas phase. For example, a polar solvent might stabilize a more polar conformer that is not the global minimum in the gas phase. Furthermore, MD simulations can be used to calculate properties like the diffusion coefficient and to visualize how the molecule moves and interacts within the solvent matrix, providing a more realistic picture of its behavior in solution.

Applications As a Synthetic Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Molecular Scaffolds

The trifunctional nature of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene provides multiple reaction sites, allowing for its strategic incorporation into the synthesis of advanced molecular scaffolds. The bromopropyl group is a key feature, serving as a flexible linker that can be subjected to a variety of nucleophilic substitution reactions. This enables the connection of the fluorinated and ethoxylated benzene (B151609) ring to other molecular fragments, thereby constructing larger, more complex structures.

The presence of both an ethoxy and a fluoro substituent on the benzene ring influences the reactivity and conformational properties of the resulting scaffolds. The interplay of the electronic effects of these groups can be harnessed to direct further chemical transformations on the aromatic ring, such as electrophilic aromatic substitution, metalation, or cross-coupling reactions. This directed reactivity is crucial for the regioselective elaboration of the molecular framework, leading to the synthesis of highly specific and complex three-dimensional structures that are often sought after in medicinal chemistry and materials science.

Role in the Assembly of Polycyclic or Heterocyclic Ring Systems

A significant application of this compound lies in its utility for the assembly of polycyclic and heterocyclic ring systems. The 3-bromopropyl side chain is an ideal precursor for intramolecular cyclization reactions. By introducing a suitable nucleophile elsewhere in the molecule, a new ring can be formed, leading to the creation of fused or bridged ring systems.

For instance, the terminal bromide can be displaced by an intramolecular nucleophile, such as an amine, thiol, or carbanion, to form five-, six-, or seven-membered rings. This strategy is a powerful tool for the synthesis of a wide array of heterocyclic compounds, including but not limited to, tetrahydroquinolines, chromanes, and their fluorinated and ethoxylated analogues. The specific substitution pattern on the benzene ring of this compound can influence the ease of cyclization and the stability of the resulting heterocyclic system.

Precursor for the Synthesis of Derivatives with Tunable Electronic Properties

The electronic properties of the aromatic ring in this compound are modulated by the competing effects of the electron-donating ethoxy group and the electron-withdrawing fluorine atom. This inherent electronic character can be further modified through chemical derivatization, making it a valuable precursor for compounds with tailored electronic properties.

The bromopropyl chain can be transformed into a variety of other functional groups. For example, elimination of HBr can introduce a propenyl group, which can then participate in polymerization or metathesis reactions. Alternatively, the bromide can be substituted with functionalities that have specific electronic characteristics, such as nitriles, azides, or phosphonates. These transformations, coupled with the existing substituents on the aromatic ring, allow for the fine-tuning of the electronic nature of the molecule. This capability is particularly relevant in the development of new organic materials where precise control over electronic properties is essential, although a detailed discussion of the material properties themselves is beyond the scope of this section.

Development of Novel Reagents and Catalysts from its Framework

The structural framework of this compound can also be utilized as a foundation for the design and synthesis of novel reagents and catalysts. The bromopropyl group provides a convenient handle for attaching the molecule to a solid support or for introducing catalytically active moieties.

For example, the terminal bromide can be displaced by a ligand that can coordinate with a metal center, thereby creating a new catalyst. The specific substitution pattern on the aromatic ring can influence the steric and electronic environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity. Furthermore, the fluorinated and ethoxylated phenyl group can be used to modulate the solubility and stability of these newly developed reagents and catalysts, making them suitable for a range of reaction conditions. The ability to systematically modify the structure of this compound opens up possibilities for creating a library of related reagents and catalysts for various applications in synthetic chemistry.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene from its starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this analysis. A C18 column is a common choice for the stationary phase, providing excellent separation for a wide range of organic molecules.

A typical HPLC method for the analysis of a closely related compound, 1-(3-bromopropyl)-4-ethyl-3-fluorobenzene, employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (80:20 v/v). Detection is commonly performed using a UV detector at 254 nm, where the benzene (B151609) ring of the molecule exhibits strong absorbance. This method can be adapted for this compound, with slight modifications to the mobile phase composition to optimize the retention time and resolution.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Retention Time ~ 4.5 min

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity. nih.gov Although this compound has a relatively high boiling point, it can be analyzed by GC with appropriate method parameters. A high-temperature capillary column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The high sensitivity of GC-MS allows for the detection and quantification of trace impurities. nih.gov

Table 2: Representative GC-MS Parameters for Impurity Profiling

ParameterValue
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI)
Mass Range 40-400 amu

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC. shimadzu.comteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. biopharma-asia.com SFC is particularly advantageous for the purification of pharmaceutical intermediates. shimadzu.com For a compound like this compound, SFC can offer rapid, high-resolution separations, especially for chiral analysis if applicable, and for the isolation of the pure compound from reaction mixtures. chromatographyonline.com

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of aromatic compounds in solution. longdom.org The aromatic ring in this compound exhibits characteristic absorption in the UV region. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration can be determined using the Beer-Lambert law.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for in-process control checks where a quick estimation of concentration is required.

Table 3: Example Data for UV-Vis Spectrophotometric Quantification

Concentration (mg/mL)Absorbance at 272 nm
0.010.152
0.020.305
0.040.610
0.060.914
0.081.220
Unknown Sample 0.758

Based on this data, a linear regression of the calibration curve would be used to calculate the concentration of the unknown sample.

Real-Time Reaction Monitoring Techniques

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com This process analytical technology (PAT) approach allows for better control over the reaction, leading to improved yield, purity, and safety.

In-situ Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. rsc.orgmt.com By inserting a probe directly into the reaction vessel, the progress of the reaction can be followed by monitoring the changes in the infrared absorption bands of reactants, intermediates, and products. mt.com For the synthesis of this compound, which may involve steps like etherification or alkylation, in-situ IR can track the consumption of a starting phenol (B47542) and the formation of the ether linkage by observing changes in the C-O stretching frequencies. youtube.com This continuous stream of data allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction. youtube.com

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online NMR spectroscopy offers detailed structural information in real-time, making it an exceptional tool for reaction monitoring. magritek.commagritek.com A portion of the reaction mixture is continuously circulated through an NMR spectrometer, allowing for the observation of changes in the chemical shifts and signal intensities of the protons or other NMR-active nuclei (like 19F for this compound). magritek.com This technique can provide unambiguous identification of reactants, products, and any intermediates that may form during the synthesis of this compound. By monitoring specific NMR signals, the reaction kinetics can be accurately determined. nih.gov

Future Research Directions and Emerging Avenues for 1 3 Bromopropyl 4 Ethoxy 3 Fluorobenzene

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a constant endeavor in chemical synthesis. For 1-(3-bromopropyl)-4-ethoxy-3-fluorobenzene, future research will likely focus on developing novel and sustainable routes that improve upon traditional multi-step procedures. These could involve innovative catalytic systems and the use of greener reagents and solvents.

One promising area is the application of C-H activation strategies. Direct C-H functionalization of a simpler precursor, such as 4-ethoxy-3-fluorobenzene, with a bromopropylating agent using transition-metal catalysis could provide a more atom-economical synthesis. This approach would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps, thereby minimizing waste generation.

Furthermore, the principles of green chemistry could be applied to enhance the sustainability of its synthesis. rsc.org This includes the use of biocatalysis, where enzymes could be engineered to perform specific transformations with high selectivity and under mild reaction conditions. Additionally, the replacement of conventional organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis process.

Potential Sustainable Synthetic Approach Key Advantages Research Focus
C-H Activation/FunctionalizationAtom economy, reduced step countDevelopment of selective catalysts
BiocatalysisHigh selectivity, mild conditionsEnzyme engineering and screening
Green Solvents (e.g., Ionic Liquids)Reduced volatility and toxicitySolvent selection and process optimization

Unveiling Unconventional Reactivity Profiles

The interplay between the bromopropyl group and the electronically modified benzene (B151609) ring in this compound suggests the potential for unconventional reactivity. The fluorine atom, being highly electronegative, and the electron-donating ethoxy group create a unique electronic environment on the aromatic ring, which can influence the reactivity of the bromopropyl side chain and the ring itself.

Future investigations could explore novel coupling reactions where the bromopropyl moiety acts as an electrophile. For instance, the development of new cross-coupling protocols, potentially catalyzed by earth-abundant metals, could enable the facile introduction of a wide range of functional groups at the terminus of the propyl chain. The electronic nature of the substituted benzene ring may offer unique opportunities for regioselective functionalization under specific catalytic conditions. mdpi.com

Moreover, the potential for intramolecular reactions could be explored. Under certain conditions, the bromopropyl chain might undergo cyclization reactions with the aromatic ring or the ethoxy group, leading to the formation of novel heterocyclic structures. The study of such transformations could provide access to new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards high-throughput screening and library synthesis. researchgate.net Automated systems can facilitate the rapid and reproducible synthesis of derivatives, enabling the exploration of a broader chemical space. syrris.com

Flow chemistry, in particular, offers numerous advantages for reactions involving this compound. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivity. vapourtec.com Furthermore, the enhanced safety features of flow reactors are particularly beneficial when working with reactive intermediates. rsc.org The combination of automated synthesis and flow chemistry can accelerate the discovery of new compounds and the optimization of reaction conditions. mit.edu

Technology Application to this compound Potential Outcomes
Automated SynthesisHigh-throughput synthesis of derivativesRapid library generation for screening
Flow ChemistryPrecise control over reaction conditionsImproved yields, selectivity, and safety
Integrated PlatformsCombination of automated synthesis and flow chemistryAccelerated discovery and optimization

Computational Design of Targeted Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting and understanding chemical reactivity. In the context of this compound, computational studies can provide valuable insights into its electronic structure and reactivity, guiding the rational design of new reactions and catalysts.

Density functional theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the identification of the most favorable conditions. nih.gov This can help in designing experiments more efficiently and in understanding the underlying mechanisms of observed reactivity. For instance, computational modeling could be used to screen for optimal catalysts for specific cross-coupling reactions or to predict the regioselectivity of electrophilic aromatic substitution on the fluorinated ring.

Furthermore, computational design can be used to explore the potential interactions of this molecule with biological targets or materials. By simulating the docking of derivatives of this compound into the active sites of enzymes or the pores of materials, researchers can identify promising candidates for further experimental investigation. pnas.orgacs.org This synergy between computational and experimental chemistry holds the key to unlocking the full potential of this versatile chemical compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene, and what critical parameters influence reaction efficiency?

Methodological Answer:
The compound is typically synthesized via alkylation or substitution reactions. A common approach involves reacting 4-ethoxy-3-fluorobenzene with 1,3-dibromopropane under nucleophilic conditions. Key parameters include:

  • Catalyst selection : Use of bases like triethylamine to deprotonate intermediates and enhance reactivity .
  • Temperature control : Reflux conditions (~80–100°C) to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel or distillation to isolate the product from brominated byproducts .
    Evidence from analogous bromopropyl derivatives highlights the importance of stoichiometric ratios (e.g., limiting excess dibromopropane to avoid di-alkylation) .

Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3_3, δ 3.4–4.0 ppm for OCH2_2) and confirm bromopropyl chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C11_{11}H14_{14}BrFO2_2) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Resolves molecular conformation (e.g., gauche vs. antiperiplanar bromopropyl chain orientation), as seen in related brominated aromatic compounds .

Advanced: How does the bromopropyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other alkyl halides?

Methodological Answer:
The bromopropyl group exhibits moderate reactivity due to:

  • Steric hindrance : The three-carbon chain reduces accessibility to nucleophiles compared to shorter chains (e.g., bromoethyl) .
  • Electronic effects : The fluorine and ethoxy groups on the benzene ring withdraw electron density, slightly destabilizing the transition state.
    Comparative studies with 1-(2-bromoethyl) analogs show slower SN2 kinetics but higher selectivity in forming mono-substituted products . Optimize reactions using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance nucleophilicity .

Advanced: What strategies can be employed to resolve contradictions in reported yield data for reactions involving this compound?

Methodological Answer:

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, moisture control) to minimize variability .
  • Byproduct analysis : Use HPLC or GC-MS to identify competing pathways (e.g., elimination to form alkenes or di-substituted products) .
  • Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to pinpoint optimal termination times .
    Safety protocols (e.g., inert atmospheres) are critical, as moisture-sensitive intermediates can hydrolyze, altering yields .

Advanced: How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound in complex systems?

Methodological Answer:

  • DFT Calculations : Model transition states for SN2 reactions to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., toluene vs. DMSO) .
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug design applications, leveraging crystal structure data .
    Tools like Gaussian or ORCA are recommended for electronic property analysis (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact, as bromoalkanes are irritants .
  • Stability : Store under nitrogen at –20°C to prevent degradation; monitor for color changes (yellowing indicates decomposition) .
  • Waste disposal : Neutralize with aqueous NaOH (for bromide ion scavenging) before incineration .

Advanced: What role does the ethoxy and fluorine substituents play in the electronic properties of this compound, and how can this be quantified experimentally?

Methodological Answer:

  • Electron-donating ethoxy group : Increases electron density at the para position, stabilizing positive charges in intermediates.
  • Electron-withdrawing fluorine : Enhances electrophilicity at the bromopropyl chain via inductive effects.
    Quantification methods :
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity .
  • UV-Vis Spectroscopy : Monitor absorbance shifts in charge-transfer complexes (e.g., with iodine) .
    X-ray photoelectron spectroscopy (XPS) can directly measure binding energies of bromine and fluorine atoms .

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